

Application Notes and Protocols: Cyclohexanecarboxylic Acid as a Flavoring Agent

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Compound of Interest

Compound Name: Cyclohexanecarboxylic acid

Cat. No.: B165962

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Introduction

Cyclohexanecarboxylic acid (CHC), also known as hexahydrobenzoic acid, is a monocarboxylic acid consisting of a cyclohexane ring substituted with a carboxy group.[1][2] It is a naturally occurring compound found in various living organisms, from bacteria to humans.[1][3] In the food industry, **cyclohexanecarboxylic acid** is utilized as a synthetic flavoring ingredient.[2] It is categorized as a volatile organic compound and is generally recognized as safe (GRAS) for its intended use.[2][4] This document provides detailed application notes and protocols for researchers, scientists, and product development professionals on the use of **cyclohexanecarboxylic acid** in the food industry.

Physicochemical Properties and Flavor Profile

Cyclohexanecarboxylic acid is a white crystalline solid with a distinct odor and taste profile, making it a versatile ingredient for flavor creation.[2] Its flavor is generally described as acidic, cheesy, and fruity.[1][3] More specifically, at a concentration of 5 ppm, it is noted for having fruity, woody, and berry-like characteristics with green, dirty nuances.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) describes it as a white solid with a rum, raisins, fruity, and fatty sweet odor.[5]

Table 1: Physicochemical Properties and Flavor Descriptors of **Cyclohexanecarboxylic Acid**

Property	Value / Description	Reference(s)
Synonyms	Hexahydrobenzoic acid, Carboxycyclohexane	[1][2][3]
CAS Number	98-89-5	[3][4]
FEMA Number	3531	[4][6]
JECFA Number	961	[4][6]
Molecular Formula	C ₇ H ₁₂ O ₂	[7]
Appearance	White crystalline solid	[2]
Melting Point	29-31 °C	[8]
Boiling Point	232-233 °C	[8]
Solubility	Slightly soluble in water; soluble in organic solvents	[5][7]
Flavor Profile	Acidic, cheesy, fruity, woody, berry-like	[1][2][3]
Odor Profile	Cheese-like, weak sour, rum, raisins, fruity, fatty sweet	[2][5][7]

| Taste Threshold | Characteristics noted at 5 ppm |[2] |

Applications in the Food Industry

The unique flavor profile of **cyclohexanecarboxylic acid** allows for its application across various food categories. Organic acids are frequently used in foods and beverages to act as flavor enhancers, acidity regulators, and preservatives.[9]

- Dairy Products: Its cheesy and acidic notes make it suitable for enhancing flavors in processed cheese, cheese-flavored snacks, and dairy-based dips.
- Beverages: In fruit-flavored beverages, it can contribute to a fuller, more complex flavor profile, adding fruity and slightly woody notes.[10]

- Confectionery: It can be used in hard candies, chewing gum, and fruit chews to impart tartness and a unique fruity character.[\[11\]](#)[\[12\]](#)
- Other Applications: It can also be used as a component in complex savory flavors, such as those for sauces and dressings, where its acidic and slightly fatty notes can provide depth.

The usage level of **cyclohexanecarboxylic acid** should be determined based on the specific food matrix and desired flavor intensity. As a starting point, evaluations should begin at or below the reported taste threshold of 5 ppm.[\[2\]](#)

Regulatory and Safety Information

Cyclohexanecarboxylic acid has been evaluated by regulatory bodies and is considered safe for use as a flavoring agent in food under the specified conditions.[\[5\]](#)

Table 2: Regulatory and Toxicological Summary

Parameter	Information	Reference(s)
FEMA GRAS	Yes, FEMA No. 3531	[4] [6]
JECFA Evaluation	Yes, JECFA No. 961	[4] [6]
FDA Status	Approved as a flavoring agent or adjuvant	[4] [5]

| Acute Oral Toxicity (LD₅₀, rat) | 3265 mg/kg |[\[13\]](#) |

While generally safe for consumption as a flavoring agent, concentrated **cyclohexanecarboxylic acid** can be an irritant and may cause serious eye injury.[\[5\]](#)[\[13\]](#) Standard laboratory safety protocols, including the use of protective eyewear and gloves, should be followed when handling the pure substance.[\[14\]](#)

Experimental Protocols

Protocol 4.1: Sensory Evaluation by Quantitative Descriptive Analysis (QDA)

This protocol outlines the procedure for characterizing the sensory profile of **cyclohexanecarboxylic acid** in a food base using QDA, a method that employs trained panelists to identify and quantify sensory attributes.^[15]

Objective: To develop a comprehensive flavor profile of **cyclohexanecarboxylic acid** at various concentrations in a neutral food base (e.g., spring water).

Materials:

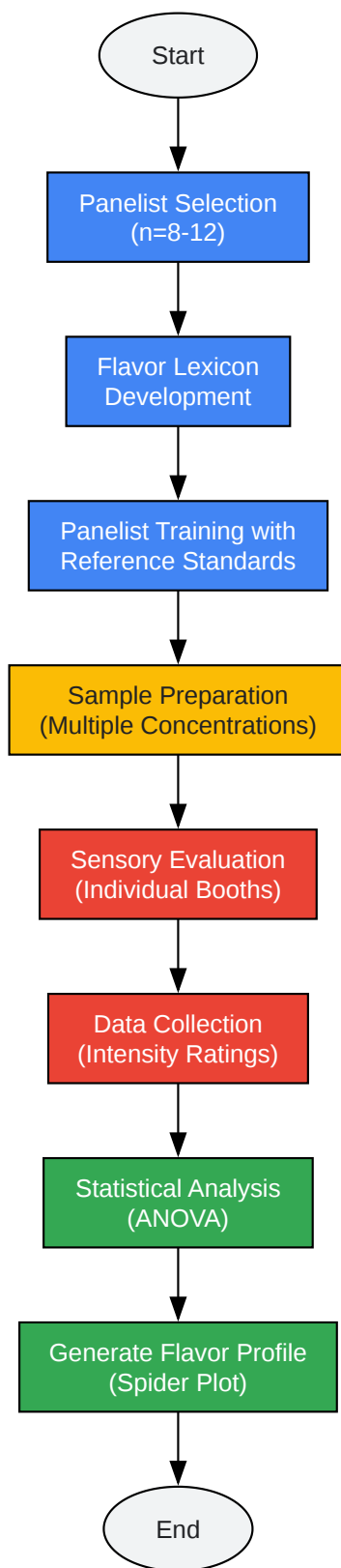
- **Cyclohexanecarboxylic acid** (food grade)
- Neutral food base (e.g., spring water, 5% sucrose solution)
- Reference standards for flavor attributes (e.g., isovaleric acid for "cheesy," ethyl butyrate for "fruity," citric acid for "sour")
- Sample cups with lids, coded with random 3-digit numbers
- Sensory evaluation booths with controlled lighting and ventilation
- Data collection software or ballots

Methodology:

- Panelist Selection and Training:
 - Select 8-12 individuals based on their sensory acuity and ability to describe perceptions.
 - Train the panel over several sessions to identify, describe, and scale the intensity of various flavor attributes related to CHC.
- Lexicon Development:
 - In a group session, have panelists taste various concentrations of CHC and reference standards.
 - Collaboratively develop a list of descriptive terms (lexicon) for the aroma and flavor attributes of CHC. Each term should have a clear definition and a corresponding reference

standard.

- Sample Preparation:
 - Prepare solutions of **cyclohexanecarboxylic acid** in the chosen food base at three concentrations (e.g., 3 ppm, 5 ppm, and 8 ppm).
 - Prepare a "zero" sample containing only the food base.
 - Portion approximately 30 mL of each sample into coded cups. Samples should be presented at a controlled temperature (e.g., room temperature).
- Evaluation Procedure:
 - Panelists evaluate the samples individually in sensory booths.
 - The presentation order of samples should be randomized for each panelist.
 - Panelists rate the intensity of each attribute from the developed lexicon on a 15-point unstructured line scale (anchored from "none" to "very high").
 - Panelists should rinse their mouths with purified water between samples.
- Data Analysis:
 - Collect the intensity ratings from all panelists.
 - Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
 - Use post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations differ.
 - Visualize the results using spider web plots or bar charts to represent the flavor profile of each concentration.



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Workflow for Quantitative Descriptive Analysis.

Protocol 4.2: Quantification in a Food Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of **cyclohexanecarboxylic acid** in a liquid food matrix (e.g., a beverage). The method involves solvent extraction, derivatization to a volatile ester, and analysis by GC-MS.[\[16\]](#)[\[17\]](#)

Objective: To accurately determine the concentration of **cyclohexanecarboxylic acid** in a food sample.

Materials:

- Food sample
- Internal Standard (IS): Heptanoic acid or other suitable carboxylic acid not present in the sample.
- Extraction Solvent: Diethyl ether or ethyl acetate (GC grade).
- Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃-Methanol).
- Sodium sulfate (anhydrous)
- Saturated sodium chloride solution
- Calibration standards of **cyclohexanecarboxylic acid** methyl ester
- GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).

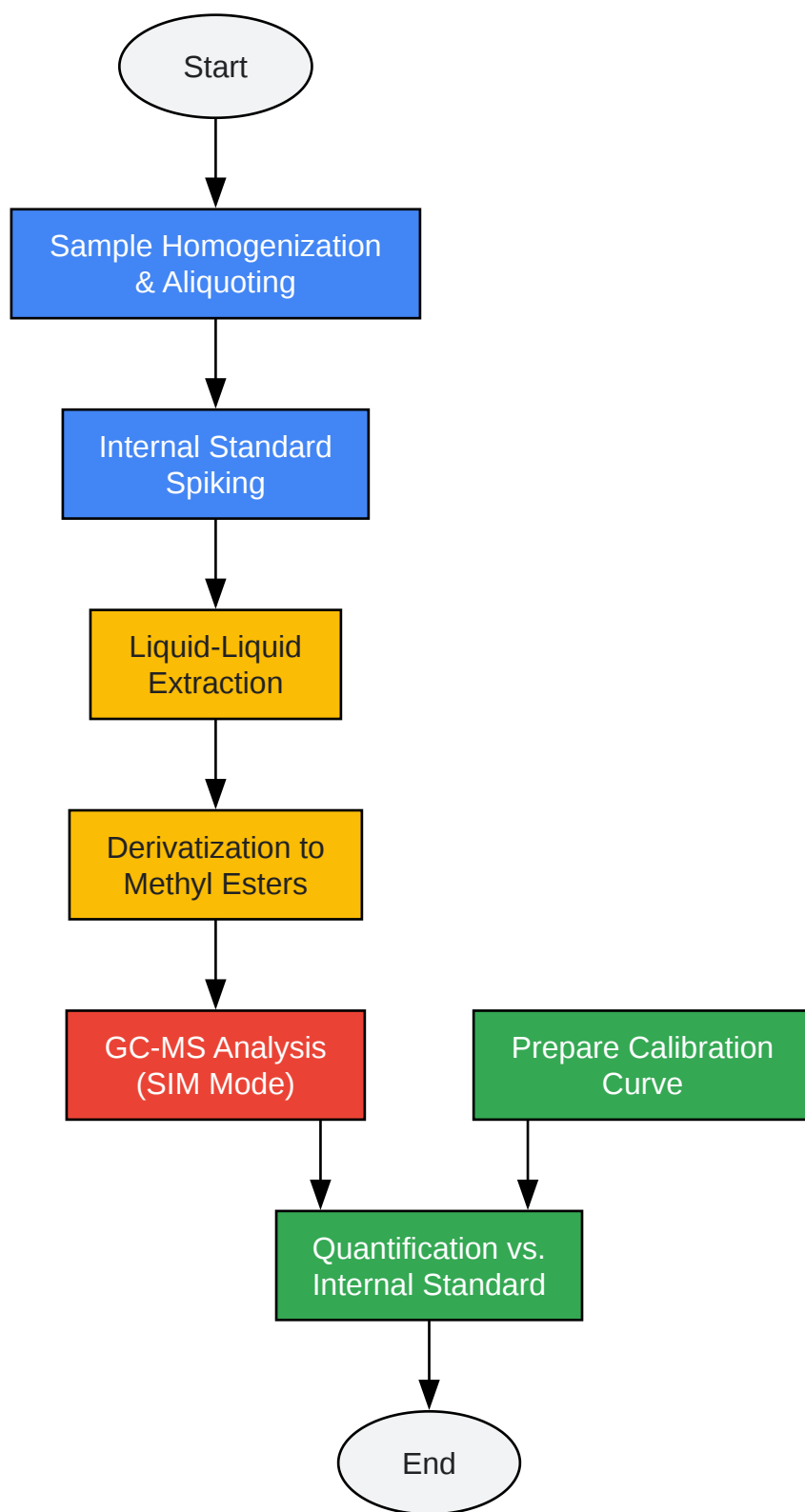
Methodology:

- Sample Preparation and Extraction:
 - Homogenize the liquid food sample.
 - To 5 mL of the sample in a screw-cap tube, add a known amount of the internal standard solution.

- Acidify the sample to pH < 2 with hydrochloric acid to ensure CHC is in its protonated form.
- Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge (3000 rpm, 5 min).
- Transfer the organic (top) layer to a clean tube.
- Repeat the extraction twice more, combining the organic layers.
- Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
- Derivatization:
 - Evaporate the solvent under a gentle stream of nitrogen to a volume of approximately 1 mL.
 - Add 2 mL of BF₃-Methanol reagent.
 - Seal the tube tightly and heat at 60°C for 30 minutes to convert the carboxylic acids to their methyl esters.
 - Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex and allow the layers to separate.
 - Carefully transfer the hexane (top) layer containing the methyl esters to a GC vial.
- GC-MS Analysis:
 - Injection: 1 µL, splitless mode.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
 - MS Detection: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for **cyclohexanecarboxylic acid**

methyl ester and the internal standard methyl ester.

- Quantification:
 - Prepare a calibration curve by derivatizing and analyzing standard solutions of **cyclohexanecarboxylic acid** with the same fixed amount of internal standard.
 - Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
 - Calculate the concentration of **cyclohexanecarboxylic acid** in the sample using the regression equation from the calibration curve.



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Workflow for GC-MS Quantification.

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